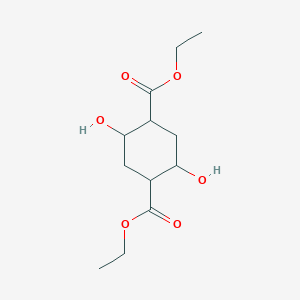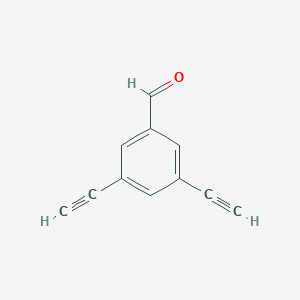
3,5-Diethynylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diethynylbenzaldehyde is a chemical compound that belongs to the family of aldehydes. It is a yellowish solid that is soluble in organic solvents such as ethanol, chloroform, and benzene. This compound has gained significant attention in scientific research due to its potential applications in various fields such as materials science, organic synthesis, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of 3,5-Diethynylbenzaldehyde as an anticancer agent is not well understood. However, studies have shown that it induces cell death in cancer cells by activating the apoptotic pathway. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest.
Biochemische Und Physiologische Effekte
Studies have shown that 3,5-Diethynylbenzaldehyde exhibits low toxicity towards normal cells but demonstrates significant cytotoxicity towards cancer cells. It has also shown potential anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-Diethynylbenzaldehyde in lab experiments include its simple synthesis method, high yield, and versatility as a reagent. However, its limitations include its low solubility in water and its potential toxicity towards living organisms.
Zukünftige Richtungen
There are several future directions for the research of 3,5-Diethynylbenzaldehyde. One potential direction is the development of more efficient synthesis methods. Another direction is the exploration of its potential applications in other fields such as catalysis and optoelectronics. Additionally, further studies are needed to fully understand its mechanism of action as an anticancer agent and to optimize its efficacy and safety for clinical use.
In conclusion, 3,5-Diethynylbenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its simple synthesis method, versatility as a reagent, and potential anticancer properties make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety for clinical use.
Synthesemethoden
The synthesis of 3,5-Diethynylbenzaldehyde is achieved through the reaction of 3,5-dibromo-4-ethynylbenzoic acid with copper(I) acetylide in the presence of a palladium catalyst. This method is relatively simple and efficient, with a yield of up to 85%.
Wissenschaftliche Forschungsanwendungen
3,5-Diethynylbenzaldehyde has been extensively studied for its potential applications in various fields. In materials science, it has been used as a building block for the synthesis of conjugated polymers and organic semiconductors. In organic synthesis, it has been used as a versatile reagent for the preparation of various functionalized compounds. In medicinal chemistry, it has shown promising results as a potential anticancer agent.
Eigenschaften
CAS-Nummer |
153390-76-2 |
|---|---|
Produktname |
3,5-Diethynylbenzaldehyde |
Molekularformel |
C11H6O |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
3,5-diethynylbenzaldehyde |
InChI |
InChI=1S/C11H6O/c1-3-9-5-10(4-2)7-11(6-9)8-12/h1-2,5-8H |
InChI-Schlüssel |
SHASLAOFDLIIRK-UHFFFAOYSA-N |
SMILES |
C#CC1=CC(=CC(=C1)C=O)C#C |
Kanonische SMILES |
C#CC1=CC(=CC(=C1)C=O)C#C |
Synonyme |
Benzaldehyde, 3,5-diethynyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



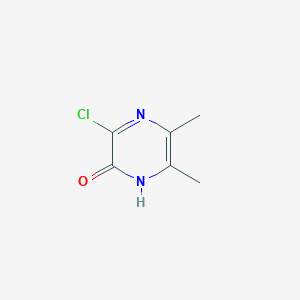

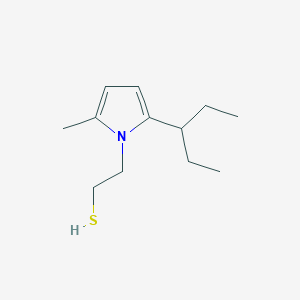
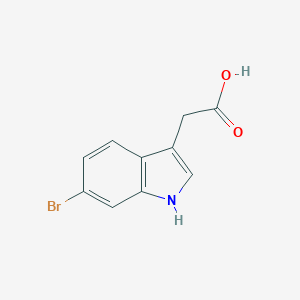
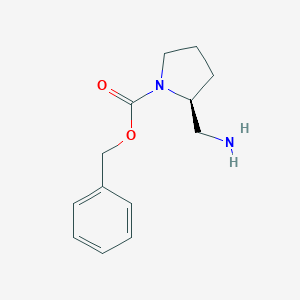
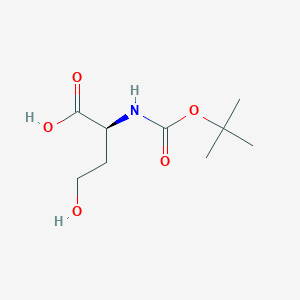
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)
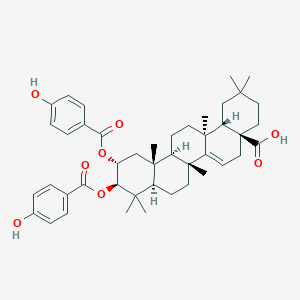

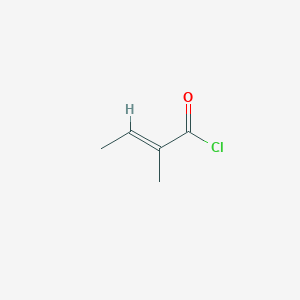
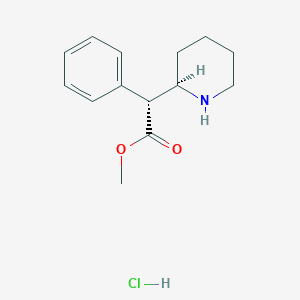
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)

